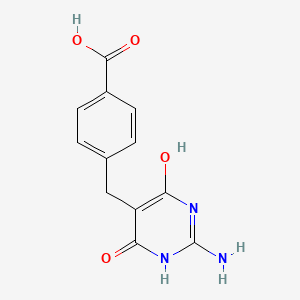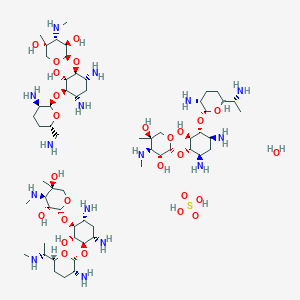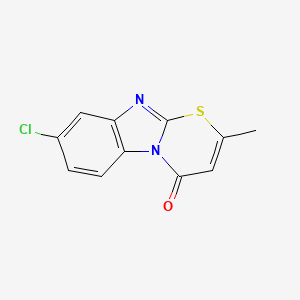
Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-bromopentanoate: is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid used primarily as an intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Vorbereitungsmethoden
Ethyl 2-bromopentanoate: can be synthesized through the bromination of ethyl pentanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions . Industrial production methods often involve similar bromination reactions but on a larger scale with optimized conditions for higher yield and purity .
1-iodo-2,3,4,5-tetramethylbenzene: is typically prepared by iodination of 2,3,4,5-tetramethylbenzene. This reaction uses iodine and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom .
Analyse Chemischer Reaktionen
Ethyl 2-bromopentanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as hydroxide ions (OH-) to form ethyl pentanoate.
Reduction: Can be reduced to ethyl pentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.
1-iodo-2,3,4,5-tetramethylbenzene: participates in:
Electrophilic substitution: Reacts with electrophiles to form various substituted products.
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling reactions: Engages in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-bromopentanoate: is used in:
Organic synthesis: As an intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Material science: In the preparation of polymers and other advanced materials.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Environmental research: Studying the degradation of volatile organic compounds (VOCs) in the environment.
Medical research: As a precursor in the synthesis of potential therapeutic agents.
Industrial applications: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Ethyl 2-bromopentanoate: acts primarily through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product .
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack, facilitating the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-bromopentanoate: is similar to other alkyl bromides such as ethyl 2-bromohexanoate and ethyl 2-bromo-3-methylbutanoate. its unique structure allows for specific reactivity and applications in organic synthesis .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds like 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. Its tetramethyl substitution pattern provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C17H26BrIO2 |
|---|---|
Molekulargewicht |
469.2 g/mol |
IUPAC-Name |
ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H13BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6(8)7(9)10-4-2/h5H,1-4H3;6H,3-5H2,1-2H3 |
InChI-Schlüssel |
HQBZFQLWPJTGON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B12812217.png)







![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)





